![molecular formula C20H12FNO3S B2756289 N-[3-(4-fluorophenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide CAS No. 883955-10-0](/img/structure/B2756289.png)
N-[3-(4-fluorophenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[3-(4-fluorophenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide” is a chemical compound with the molecular formula C11H8FNOS . It is a derivative of thiophene-2-carboxamide . Thiophene-2-carboxamides are known to have various biological activities .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, a general method for synthesizing thiophene-2-carboxamide derivatives involves a Suzuki cross-coupling reaction . The intermediate compound is prepared by condensation of an amine with a bromothiophene-2-carboxylic acid, mediated by a catalyst such as TiCl4 .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the IUPAC Standard InChI: InChI=1S/C11H8FNOS/c12-8-3-5-9 (6-4-8)13-11 (14)10-2-1-7-15-10/h1-7H, (H,13,14) .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 221.251 . Other physical and chemical properties specific to this compound were not found in the search results.Wissenschaftliche Forschungsanwendungen
Chemosensor Applications
A study highlighted the synthesis and characterization of a fluorescence chemosensor based on a similar coumarin fluorophore structure. This sensor demonstrated a highly selective "on-off-on" fluorescence response toward Cu2+ and H2PO4− ions, indicating its potential for detecting these ions in environmental and biological samples (Meng et al., 2018).
Crystal Structure Analysis
Research on the crystal structures of four N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, including fluorophenyl variants, revealed that these molecules are essentially planar and exhibit specific conformations that could influence their reactivity and interactions with biological targets (Gomes et al., 2015).
Intramolecular Proton Transfer Mechanisms
A density functional theoretical investigation into the derivatives of 3-hydroxychromone, similar in structure to the compound , shed light on intramolecular proton transfer mechanisms. These findings contribute to understanding the photophysical properties of these compounds, relevant for designing optical materials and sensors (Huang et al., 2017).
Anticholinesterase Activity
Another study synthesized coumarin-3-carboxamides bearing a tryptamine moiety to test against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This research highlights the compound's potential application in treating diseases characterized by cholinesterase inhibition, such as Alzheimer's disease (Ghanei-Nasab et al., 2016).
Fluorescent Probes for Cell Imaging
Research on thiophene-anchored coumarin derivatives, including the structure of interest, developed a turn-on fluorescent probe for Cr3+. This study underscores the compound's utility in selective detection and imaging of chromium ions in living cells, which is significant for environmental monitoring and biological research (Guha et al., 2012).
Wirkmechanismus
Target of Action
The primary target of N-[3-(4-fluorophenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide is the STING protein . STING, or Stimulator of Interferon Genes, is an immune-associated protein that localizes in the endoplasmic reticulum membrane . It is mainly produced in endothelial cells and immune-derived cells such as macrophages, dendritic cells (DCs), and B cells .
Mode of Action
This compound acts as an agonist to the STING protein . Upon activation by its agonists, STING triggers the IRF and NF-κB pathways . The proposed binding mode of this compound and the STING protein involves two canonical hydrogen bonds, a π-π stacking interaction, as well as a π-cation interaction formed between the agonist and the CDN-binding domain of the STING protein .
Pharmacokinetics
The compound’s molecular weight is221.251 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Action Environment
The action of this compound is influenced by the cellular environment, particularly the presence of double-stranded DNA (dsDNA) from viruses, bacteria, or the host (mitochondrial, nuclear, junk, or tumor) in the cytoplasm . The presence of dsDNA promotes the production of cGAMP, which engages the STING protein . Environmental factors that influence the presence of dsDNA in the cytoplasm, therefore, can influence the compound’s action, efficacy, and stability.
Eigenschaften
IUPAC Name |
N-[3-(4-fluorophenyl)-4-oxochromen-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12FNO3S/c21-13-9-7-12(8-10-13)17-18(23)14-4-1-2-5-15(14)25-20(17)22-19(24)16-6-3-11-26-16/h1-11H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPMHUIMEOJXRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)NC(=O)C3=CC=CS3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

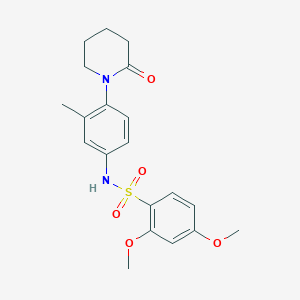

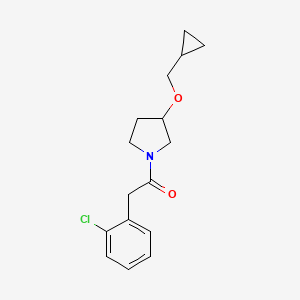
![2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-5-pyrimidinecarbonitrile](/img/structure/B2756212.png)

![N-[(3-chlorophenyl)(cyano)methyl]-3-hydroxy-3-phenylbutanamide](/img/structure/B2756214.png)
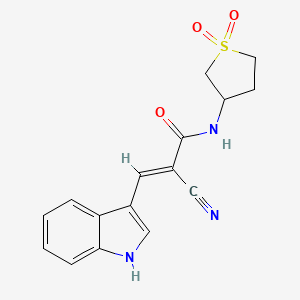

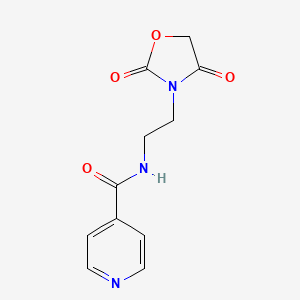
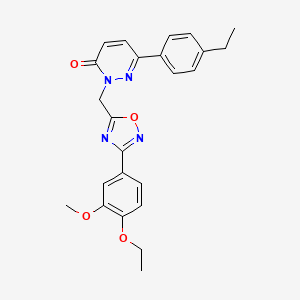
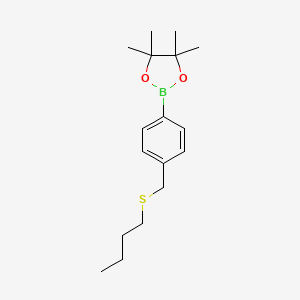
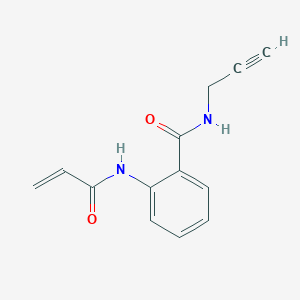

![3-{[1-(2,3-Dimethoxyphenyl)but-3-en-1-yl]amino}propan-1-ol](/img/structure/B2756228.png)